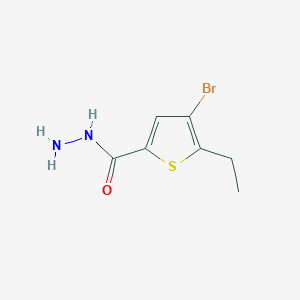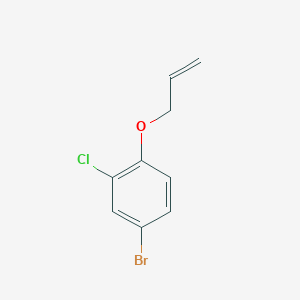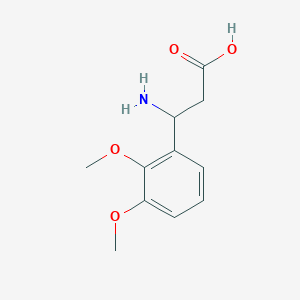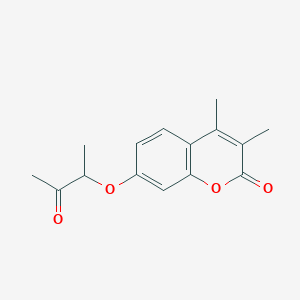![molecular formula C12H11BrN2O2 B1335854 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide CAS No. 438219-93-3](/img/structure/B1335854.png)
2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide
Vue d'ensemble
Description
2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide is a chemical compound with the molecular formula C12H11BrN2O2 and a molecular weight of 295.13 g/mol . This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Méthodes De Préparation
The synthesis of 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide typically involves the reaction of 6-bromo-2-naphthol with chloroacetic acid to form 2-[(6-bromo-2-naphthyl)oxy]acetic acid, which is then converted to its hydrazide form using hydrazine hydrate . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Analyse Des Réactions Chimiques
2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Applications De Recherche Scientifique
2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and studies involving enzyme inhibition.
Medicine: Research into its potential therapeutic effects and interactions with biological targets.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydrazide group play crucial roles in its binding affinity and reactivity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparaison Avec Des Composés Similaires
2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide can be compared with other similar compounds, such as:
2-[(6-Chloro-2-naphthyl)oxy]acetohydrazide: Similar structure but with a chlorine atom instead of bromine.
2-[(6-Iodo-2-naphthyl)oxy]acetohydrazide: Contains an iodine atom instead of bromine.
2-[(6-Fluoro-2-naphthyl)oxy]acetohydrazide:
Propriétés
IUPAC Name |
2-(6-bromonaphthalen-2-yl)oxyacetohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2/c13-10-3-1-9-6-11(4-2-8(9)5-10)17-7-12(16)15-14/h1-6H,7,14H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXMKDILUCRKBST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601217048 | |
| Record name | 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-93-3 | |
| Record name | 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-93-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[(6-Bromo-2-naphthalenyl)oxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601217048 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main chemical reaction involving 2-[(6-Bromo-2-naphthyl)oxy]acetohydrazide described in the research?
A1: The research focuses on utilizing this compound as a precursor for synthesizing various 1,3,4-oxadiazole derivatives. [] These derivatives are created through reactions with substituted aromatic acids in the presence of POCl3, leading to the formation of 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-aryl-1,3,4-oxadiazoles. Additionally, reacting the hydrazide with CS2/KOH yields 5-{[(6-bromo-2-naphthyl)oxy]methyl}-1,3,4-oxadiazole-2(3H)-thione. This thione derivative then acts as a versatile intermediate, undergoing Mannich reactions to produce a series of Mannich bases and reacting with alkyl/aryl halides to form 2-{[(6-bromo-2-naphthyl)oxy]methyl}-5-[(alkyl/aryl)thio]-1,3,4-oxadiazoles. []
Q2: What is the significance of synthesizing these 1,3,4-oxadiazole derivatives?
A2: The synthesis of these 1,3,4-oxadiazole derivatives is significant due to their potential antimicrobial activities. [] The research investigates the impact of incorporating the 6-bromonaphthalene moiety and various other substituents on the antimicrobial efficacy of these compounds. This exploration aims to identify promising candidates for further development as potential antimicrobial agents.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-amino-2-cyano-3-[4-(4-fluorophenyl)piperazin-1-yl]-N-methylprop-2-enethioamide](/img/structure/B1335781.png)
![7-Methyl-2-oxo-1,2-dihydropyrazolo[1,5-A]pyrimidine-6-carboxylic acid](/img/structure/B1335783.png)
![3-[(2,4-Dichlorophenyl)methylidene]chromen-4-one](/img/structure/B1335789.png)





![6-Iodoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1335800.png)
![N-[1-(4-nitrophenyl)ethyl]acetamide](/img/structure/B1335806.png)


